Telotristat

TPH1 inhibitor isoform selectivity peripheral serotonin

Telotristat is the only TPH inhibitor with FDA approval and Phase III evidence for carcinoid syndrome diarrhea. Its 3.4-fold TPH1 selectivity (IC50=16nM vs TPH2=55nM) and restricted BBB penetration ensure peripheral serotonin suppression without CNS effects—unlike non-selective TPT-004 or TPH2-biased rodatristat. The active moiety of telotristat etiprate. Rapid Tmax (0.5-2h), t½~5h; CYP3A4/2B6 inducer requiring co-medication monitoring. Ideal for in vivo peripheral serotonin modulation studies and reference standard applications.

Molecular Formula C25H22ClF3N6O3
Molecular Weight 546.9 g/mol
CAS No. 1033805-28-5
Cat. No. B1663555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelotristat
CAS1033805-28-5
SynonymsLP-778902;  LP 778902;  LP778902;  Telotristat; (S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid
Molecular FormulaC25H22ClF3N6O3
Molecular Weight546.9 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N
InChIInChI=1S/C25H22ClF3N6O3/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33)/t18-,22+/m0/s1
InChIKeyNCLGDOBQAWBXRA-PGRDOPGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Telotristat (CAS 1033805-28-5) Procurement Guide: Peripheral TPH Inhibitor for Carcinoid Syndrome


Telotristat (LP-778902) is the active moiety of the orally administered prodrug telotristat etiprate (LX1606), a small-molecule inhibitor of tryptophan hydroxylase (TPH) [1]. It functions as a peripheral serotonin synthesis inhibitor, specifically targeting TPH1 (IC50 = 16 nM) to reduce serotonin production in the gastrointestinal tract without crossing the blood-brain barrier [2][3]. The compound is indicated as an add-on therapy to somatostatin analogs (SSAs) for carcinoid syndrome diarrhea refractory to SSA monotherapy [4].

Telotristat Procurement: Why In-Class TPH Inhibitors Cannot Be Interchanged


Substitution among TPH inhibitors is not scientifically valid due to distinct isoform selectivity profiles, blood-brain barrier permeability, and clinical validation status. Telotristat demonstrates a unique selectivity window: it inhibits TPH1 with an IC50 of 16 nM while showing substantially lower potency against TPH2 (IC50 = 55 nM), providing an approximately 3.4-fold selectivity for the peripheral isoform [1]. This profile contrasts sharply with emerging TPH inhibitors like TPT-004, which exhibits near-equal potency for both isoforms (TPH1 IC50 = 77 nM; TPH2 IC50 = 16 nM), and rodatristat (KAR5417), which preferentially targets TPH2 (IC50 = 7 nM) over TPH1 (IC50 = 33 nM) [2]. Furthermore, telotristat's restricted blood-brain barrier penetration minimizes central nervous system effects, a property not uniformly established across all TPH inhibitors [3]. These molecular distinctions translate directly to clinical differentiation: telotristat ethyl is the only TPH inhibitor with FDA approval and phase III evidence for carcinoid syndrome diarrhea, whereas alternative TPH inhibitors remain in preclinical or early clinical development without established efficacy or safety profiles in this patient population.

Telotristat Quantitative Differentiation: Comparator-Based Evidence for Scientific Selection


TPH1 vs. TPH2 Isoform Selectivity: Telotristat vs. TPT-004 and Rodatristat

Telotristat exhibits a distinct TPH1/TPH2 selectivity profile compared to other TPH inhibitors. It inhibits TPH1 with an IC50 of 16 nM and TPH2 with an IC50 of 55 nM, yielding a TPH2/TPH1 selectivity ratio of approximately 3.4 [1]. In contrast, TPT-004 shows reversed selectivity with IC50 values of 77 nM for TPH1 and 16 nM for TPH2, while rodatristat (KAR5417) demonstrates preferential TPH2 inhibition (IC50 7 nM) over TPH1 (IC50 33 nM) . Telotristat's peripheral restriction combined with its TPH1 preference supports its intended application in reducing gastrointestinal serotonin without central neurological effects [2].

TPH1 inhibitor isoform selectivity peripheral serotonin

Clinical Efficacy in Refractory Carcinoid Syndrome: Telotristat Ethyl + SSA vs. Placebo + SSA

In the phase III TELECAST trial (N=76), telotristat ethyl (250 mg or 500 mg TID) added to somatostatin analog (SSA) therapy reduced 24-hour urinary 5-HIAA (u5-HIAA), a biomarker of serotonin production, by a median of 54.0% (250 mg) and 89.7% (500 mg) relative to placebo at week 12 (both P < 0.001) [1]. In the earlier phase II study, 28% of telotristat-treated patients achieved a ≥30% reduction in bowel movement frequency for ≥2 weeks, and 56% experienced a biochemical response (≥50% reduction or normalization in 24-h u5-HIAA), compared to no similar activity in placebo-treated patients [2]. This demonstrates add-on efficacy in a population specifically defined as refractory to SSA monotherapy, a context where alternative TPH inhibitors lack clinical data.

carcinoid syndrome refractory diarrhea somatostatin analog

Mechanistic Differentiation: Telotristat (TPH Inhibition) vs. Somatostatin Analogs (Receptor Agonism)

Telotristat inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, thereby reducing peripheral serotonin production at its source [1]. Somatostatin analogs (octreotide, lanreotide) act by binding somatostatin receptors to inhibit the release of multiple peptides and serotonin from neuroendocrine cells [2]. This mechanistic divergence is clinically significant: SSA therapy becomes ineffective in a subset of patients due to receptor downregulation or desensitization, whereas telotristat's upstream enzymatic blockade remains independent of receptor status. Telotristat is therefore positioned as an add-on therapy specifically for SSA-refractory disease [3].

mechanism of action serotonin synthesis somatostatin receptor

Drug-Drug Interaction Profile: Telotristat Ethyl CYP3A4 Induction vs. Non-Inducing Comparators

Telotristat ethyl induces CYP3A4 and CYP2B6 isoenzymes, which can accelerate the clearance of co-administered substrates. In a clinical DDI study, multiple-dose telotristat ethyl (500 mg TID) reduced the Cmax and AUC of the sensitive CYP3A4 probe midazolam (3 mg) by 25% and 48%, respectively, compared to midazolam alone [1]. This contrasts with somatostatin analogs, which do not exhibit clinically significant CYP induction or inhibition [2]. The FDA label recommends monitoring for diminished efficacy of CYP3A4 substrates (e.g., midazolam, alprazolam) and CYP2B6 substrates (e.g., bupropion, efavirenz) when co-administered with telotristat ethyl [3].

CYP3A4 drug-drug interaction midazolam

Telotristat Application Scenarios: Evidence-Driven Use Cases in Carcinoid Syndrome Management


Add-On Therapy for SSA-Refractory Carcinoid Syndrome Diarrhea

Telotristat ethyl (250 mg TID) is indicated for patients with metastatic neuroendocrine tumors and carcinoid syndrome diarrhea inadequately controlled by somatostatin analog (SSA) monotherapy. This scenario is supported by phase III TELECAST data showing a median 54.0% reduction in u5-HIAA versus placebo at week 12 (P < 0.001) [1]. Procurement for this indication leverages telotristat's unique mechanism of TPH1 inhibition, which reduces serotonin synthesis independent of somatostatin receptor status [2].

Biomarker-Guided Dose Optimization in Carcinoid Syndrome

In patients requiring intensified serotonin suppression, dose escalation to telotristat ethyl 500 mg TID achieves a median 89.7% reduction in u5-HIAA versus placebo, as demonstrated in TELECAST [1]. This biomarker response may guide procurement decisions for patients with persistently elevated u5-HIAA despite 250 mg dosing, with the caveat of increased constipation risk at higher doses [3].

Pharmacokinetic Profiling in Polypharmacy Contexts

Telotristat ethyl exhibits rapid absorption (Tmax 0.5-2 hours) and conversion to active telotristat (half-life ~5 hours), with no accumulation upon multiple dosing [4]. However, its CYP3A4/2B6 induction capacity necessitates monitoring of co-administered substrates (e.g., midazolam AUC reduced by 48%) [5]. This profile informs procurement in patients receiving multiple CYP-metabolized drugs, requiring integrated medication management.

Peripheral Serotonin Modulation Without CNS Penetration

Telotristat's restricted blood-brain barrier penetration enables peripheral serotonin reduction without affecting brain serotonin levels, a key safety feature for long-term use [2]. This differentiates telotristat from TPH inhibitors with significant CNS exposure or TPH2 selectivity, supporting its selection in research and clinical settings where central serotonergic effects must be avoided.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telotristat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.